molecular formula C20H23ClN2O2 B6507224 2-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide CAS No. 1448073-86-6

2-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide

Cat. No. B6507224
CAS RN: 1448073-86-6
M. Wt: 358.9 g/mol
InChI Key: COCGVAIKQTUNOX-UHFFFAOYSA-N
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Description

  • IUPAC Name : 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid dihydrochloride

Scientific Research Applications

PARP (Poly(ADP-ribose) Polymerase) Inhibition

Recent research has revealed that this compound displays excellent PARP 1 and 2 inhibition. With IC50 values of 3.8 nM and 2.1 nM, respectively, it shows promise in cancer therapy. In whole-cell assays, it inhibits PARP activity with an EC50 of 4 nM and suppresses the proliferation of cancer cells harboring mutant BRCA-1 and BRCA-2 genes within the 10-100 nM range .

Oligoribonucleotide Synthesis

Cetirizine Related Compound C has found utility in solid-phase oligoribonucleotide synthesis. Researchers have employed it alongside the H-phosphonate approach for the protection of 2’- and 5’-hydroxy functions. This application underscores its role in nucleic acid research and drug development .

properties

IUPAC Name

2-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-25-18-10-12-23(13-11-18)17-8-6-16(7-9-17)22-20(24)14-15-4-2-3-5-19(15)21/h2-9,18H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCGVAIKQTUNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide

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